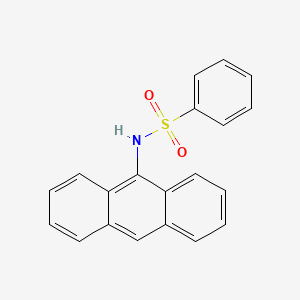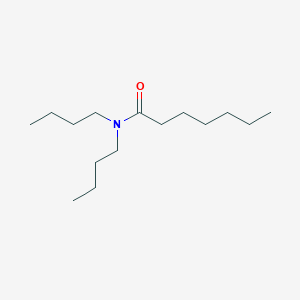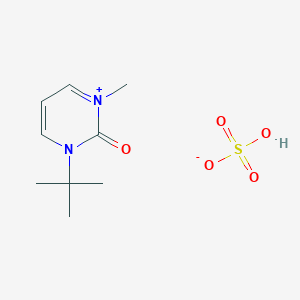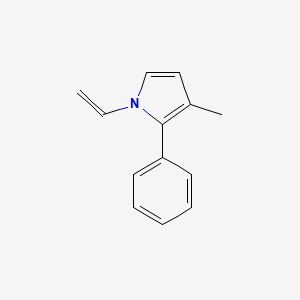
(E)-1-Propenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-Propenol, also known as trans-1-propenol, is an organic compound with the molecular formula C₃H₆O. It is an unsaturated alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon-carbon double bond. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (E)-1-Propenol can be synthesized through several methods, including:
Hydroboration-Oxidation of Propyne: This method involves the addition of borane (BH₃) to propyne, followed by oxidation with hydrogen peroxide (H₂O₂) in the presence of a base such as sodium hydroxide (NaOH).
Reduction of Acrolein: Acrolein can be reduced using catalytic hydrogenation or other reducing agents to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of acrolein. This process is carried out under controlled conditions to ensure the selective formation of the (E)-isomer.
Análisis De Reacciones Químicas
Types of Reactions: (E)-1-Propenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acrolein or acrylic acid, depending on the reaction conditions.
Reduction: Reduction of this compound can yield propanol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed:
Oxidation: Acrolein, acrylic acid.
Reduction: Propanol.
Substitution: Various substituted propenol derivatives.
Aplicaciones Científicas De Investigación
(E)-1-Propenol has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (E)-1-Propenol involves its interaction with various molecular targets and pathways. Its reactivity is primarily due to the presence of the hydroxyl group and the carbon-carbon double bond, which can participate in various chemical reactions. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions and the nature of the reactants.
Comparación Con Compuestos Similares
(Z)-1-Propenol: The cis-isomer of 1-propenol, which has different physical and chemical properties due to the different spatial arrangement of atoms.
Propanol: A saturated alcohol with similar reactivity but lacking the carbon-carbon double bond.
Acrolein: An aldehyde with similar structural features but different reactivity due to the presence of the aldehyde group.
Uniqueness: (E)-1-Propenol is unique due to its specific geometric configuration, which influences its reactivity and interactions with other molecules. This makes it a valuable compound in various chemical and industrial applications.
Propiedades
Número CAS |
57642-95-2 |
|---|---|
Fórmula molecular |
C3H6O |
Peso molecular |
58.08 g/mol |
Nombre IUPAC |
(E)-prop-1-en-1-ol |
InChI |
InChI=1S/C3H6O/c1-2-3-4/h2-4H,1H3/b3-2+ |
Clave InChI |
DOKHEARVIDLSFF-NSCUHMNNSA-N |
SMILES isomérico |
C/C=C/O |
SMILES canónico |
CC=CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





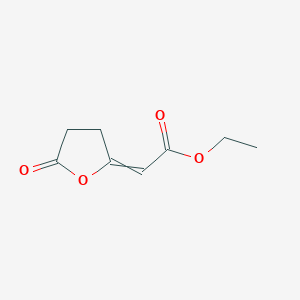
octylsulfanium bromide](/img/structure/B14629853.png)
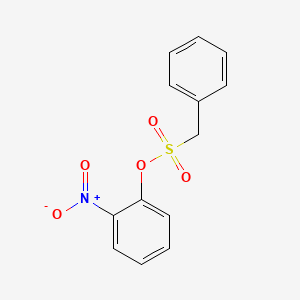
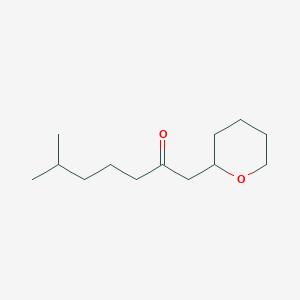
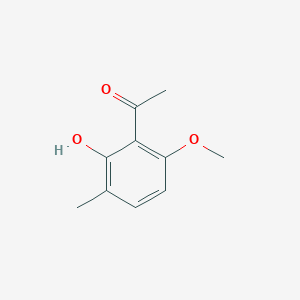
![2,2,4-Trimethylpentyl 2-[(naphthalen-1-yl)amino]benzoate](/img/structure/B14629879.png)
